Racemethionine
Overview
Description
Racemethionine is a preparation of methionine that includes a mixture of D-methionine and L-methionine isomers. Methionine is an essential amino acid in humans and other organisms, playing a critical role in metabolism and health. It is involved in the synthesis of proteins, vitamins, enzymes, and hormones, and serves as a source of sulfur and methyl groups for various biochemical processes .
Mechanism of Action
Target of Action
Racemethionine is a preparation of methionine that includes a mixture of D-methionine and L-methionine isomers . Methionine is an essential amino acid in humans, playing a critical role in the metabolism and health of many species . It is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation .
Mode of Action
Methionine, the primary component of this compound, is known to be a precursor of other non-essential amino acids such as cysteine and taurine, versatile compounds such as s-adenosylmethionine (sam-e), and the important antioxidant glutathione .
Biochemical Pathways
Methionine is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Result of Action
Methionine, the primary component of this compound, is known to play a crucial role in protein synthesis as the initiator amino acid . It may undergo post-translational modifications, depending on the specific protein and cellular context .
Action Environment
It is known that environmental exposures can be associated with dna-methylation and expression changes that can impact human health
Biochemical Analysis
Biochemical Properties
Racemethionine participates in several biochemical reactions. It is involved in the synthesis of proteins and acts as a precursor for other important biomolecules. This compound interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine, a key methyl donor in numerous methylation reactions. Additionally, this compound can be converted to homocysteine, which is further metabolized by enzymes like cystathionine beta-synthase and methionine synthase .
Cellular Effects
This compound influences various cellular processes. It plays a role in cell growth and proliferation by providing essential sulfur-containing amino acids for protein synthesis. This compound also affects cell signaling pathways, including those involved in oxidative stress response and apoptosis. It has been shown to modulate gene expression by influencing the methylation status of DNA and histones .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a substrate for methionine adenosyltransferase, leading to the production of S-adenosylmethionine, which is involved in methylation reactions. This compound can also be oxidized to methionine sulfoxide, which is reduced back to methionine by methionine sulfoxide reductase enzymes. This redox cycle helps protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents. Long-term studies have shown that this compound supplementation can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to support normal growth and development, while high doses can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to S-adenosylmethionine, which participates in methylation reactions. This compound can also be metabolized to homocysteine, which enters the transsulfuration pathway to produce cysteine and glutathione. These pathways are crucial for maintaining cellular redox balance and supporting detoxification processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to other compounds. This compound’s distribution within tissues is influenced by its interactions with transport proteins and its role in various metabolic pathways .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in mitochondria, this compound plays a role in maintaining mitochondrial integrity and function by participating in redox cycles and supporting protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Racemethionine can be synthesized through the chemical reaction of acrolein with methyl mercaptan, followed by the addition of ammonia and hydrogen cyanide. The resulting intermediate is then hydrolyzed to produce this compound. This process involves several steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and other separation techniques to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Racemethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: This compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives
Scientific Research Applications
Racemethionine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other compounds and as a standard in analytical chemistry.
Biology: Studied for its role in protein synthesis, metabolism, and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including its use as a nutritional supplement and in the treatment of liver disorders and acetaminophen poisoning.
Industry: Used as a food additive in animal feed to enhance growth and performance
Comparison with Similar Compounds
Similar Compounds
L-Methionine: The naturally occurring isomer of methionine, involved in protein synthesis and various metabolic processes.
D-Methionine: The enantiomer of L-methionine, with similar but distinct biological activities.
Selenomethionine: A selenium-containing analog of methionine, used as a dietary supplement and in research
Uniqueness
Racemethionine is unique in that it contains both D-methionine and L-methionine isomers, providing a broader range of biological activities and applications. This racemic mixture allows for more versatile use in research and therapeutic contexts compared to the individual isomers .
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DL-METHIONINE | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020821 | |
Record name | DL-Methionine | |
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Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
Record name | Methionine | |
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Record name | Polymethionine | |
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Record name | Racemethionine | |
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Record name | DL-METHIONINE | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Racemethionine | |
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Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
Record name | Racemethionine | |
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Density |
Relative density (water = 1): 1.3 | |
Record name | DL-METHIONINE | |
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Vapor Pressure |
0.00000052 [mmHg] | |
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CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
Record name | (±)-Methionine | |
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Melting Point |
281 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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